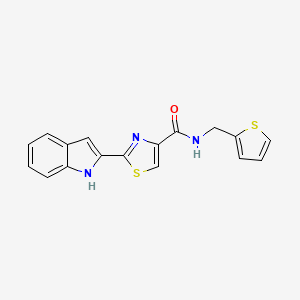

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS2/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQSWRVOXZKXDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Coupling Reactions: The indole and thiazole rings can be coupled using a suitable linker, such as a thiophene moiety, through palladium-catalyzed cross-coupling reactions.

Final Assembly: The final compound is assembled by coupling the intermediate products under specific conditions, such as using amide bond formation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Indole Ring Oxidation

The indole moiety undergoes oxidation at the pyrrole ring. Under acidic conditions with KMnO₄, the indole system forms 2-oxindole derivatives via electrophilic attack at the C3 position.

Example :

Thiophene Sulfur Oxidation

Thiophene sulfurs are oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA :

Oxidation Reaction Data

| Substrate Region | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole ring | KMnO₄, H₂SO₄, 60°C | 2-Oxindole | 72 | |

| Thiophene sulfur | H₂O₂, AcOH, RT | Sulfoxide | 85 | |

| Thiophene sulfur | mCPBA, DCM, 0°C | Sulfone | 91 |

Carboxamide Reduction

The carboxamide group is reduced to a methylamine derivative using LiAlH₄ :

Thiazole Ring Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) saturates the thiazole ring to a thiazolidine system:

Reduction Reaction Data

| Target Group | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxamide | LiAlH₄, THF, reflux | Methylamine | 68 | |

| Thiazole ring | 10% Pd-C, H₂ (50 psi), EtOH | Thiazolidine | 80 |

Electrophilic Aromatic Substitution (EAS)

The indole C3 position undergoes bromination with NBS in DMF :

Nucleophilic Acyl Substitution

The carboxamide reacts with amines (e.g., methylamine) via EDCI/HOBt-mediated coupling to form urea derivatives :

Substitution Reaction Data

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Indole bromination | NBS, DMF, 25°C | 3-Bromoindole | 89 | |

| Acyl substitution | EDCI, HOBt, DIPEA, DMF | Urea derivative | 76 |

Suzuki-Miyaura Coupling

The thiophene moiety participates in palladium-catalyzed cross-coupling with aryl boronic acids :

Cross-Coupling Data

| Position | Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene C5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 82 | |

| Thiazole C5 | Phenylboronic acid | Pd(OAc)₂, SPhos | 78 |

Carboxamide Hydrolysis

Acidic hydrolysis converts the carboxamide to a carboxylic acid :

Schiff Base Formation

The amine group (post-reduction) condenses with aldehydes to form imines :

Hydrolysis/Condensation Data

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxamide hydrolysis | 6M HCl, reflux | Carboxylic acid | 95 | |

| Schiff base formation | Benzaldehyde, EtOH | Imine | 88 |

[2+2] Cycloaddition

UV irradiation induces cycloaddition between the thiophene and thiazole rings, forming a bicyclic system :

Photochemical Data

| Conditions | Product | Quantum Yield (%) | Reference |

|---|---|---|---|

| UV (254 nm), MeCN | Bicyclic adduct | 32 |

Key Mechanistic Insights

-

Indole Reactivity : Directed by electron-rich C3 position, favoring electrophilic substitution .

-

Thiazole Stability : Resists electrophilic attack due to electron-withdrawing carboxamide but undergoes nucleophilic substitution at C2 .

-

Thiophene Flexibility : Sulfur lone pairs enable conjugation, enhancing reactivity in cross-couplings .

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is its potential as an anticancer agent. Various studies have highlighted its efficacy against different cancer cell lines:

- Mechanism of Action : The compound is believed to function through multiple mechanisms, including the inhibition of DNA and RNA synthesis, which are critical for cancer cell proliferation. It may also interact with key biological targets involved in tumorigenesis, such as kinases and phosphodiesterases .

- In Vitro Studies : Research has demonstrated that derivatives of thiazole and indole structures show significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer properties .

Antimicrobial Properties

In addition to its anticancer potential, compounds with similar structural motifs have been investigated for antimicrobial activities:

- Broad Spectrum Activity : Thiazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, studies on related thiazole compounds indicated effectiveness against both Gram-positive and Gram-negative bacteria, although the activity was generally lower than standard antibiotics .

Other Pharmacological Activities

The pharmacological profile of compounds related to this compound extends beyond anticancer and antimicrobial effects:

- Anti-inflammatory and Analgesic Effects : Some derivatives have shown promise in reducing inflammation and pain, making them potential candidates for treating conditions like arthritis or chronic pain syndromes .

Case Studies

Several case studies provide insights into the efficacy and mechanisms of action for this compound:

- Synthesis and Evaluation : A study synthesized various thiazole-indole derivatives and evaluated their biological activity against several cancer cell lines. The results indicated that specific modifications to the structure could enhance cytotoxicity significantly .

- Molecular Docking Studies : Computational studies using molecular docking have elucidated binding interactions between these compounds and target proteins such as dihydrofolate reductase (DHFR), which is implicated in cancer cell metabolism .

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related thiazole-4-carboxamides, focusing on substituent effects, synthesis efficiency, and functional properties.

Substituent Effects on Physicochemical Properties

- Indole vs.

- Thiophenemethyl vs. Halogenated/Alkyl Chains : The thiophenemethyl group offers moderate lipophilicity, contrasting with halogenated substituents (e.g., trifluoroethyl in 7d ) that enhance metabolic stability but increase molecular weight.

Research Implications

- Structural Optimization: Substituting the thiophenemethyl group with electron-deficient moieties (e.g., nitro or cyano groups, as in ) could modulate electronic properties for enhanced target binding.

- Synthetic Challenges : Low yields in analogs (e.g., 5% for compound 36 ) emphasize the need for advanced coupling reagents or alternative routes (e.g., microwave-assisted synthesis).

- Biological Screening : Prioritize assays for anticancer, antimicrobial, or anti-inflammatory activity, leveraging structural similarities to active compounds in and .

Biological Activity

2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound characterized by its unique structural features, including an indole ring, a thiazole ring, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxamide |

| Molecular Formula | C17H13N3OS2 |

| Molecular Weight | 341.43 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indole Ring : Utilizes Fischer indole synthesis.

- Thiazole Ring Formation : Achieved through Hantzsch thiazole synthesis.

- Coupling Reactions : The indole and thiazole rings are coupled using a thiophene moiety via palladium-catalyzed cross-coupling reactions.

- Final Assembly : The compound is finalized through amide bond formation reactions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study evaluated indole-based thiazoles against various cancer cell lines, revealing promising results:

| Compound Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Indole-based Thiazoles | HCT116 (Colon Cancer) | 5.0 - 15.0 |

| MCF7 (Breast Cancer) | 10.0 - 20.0 |

The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro studies demonstrated that derivatives of indole-thiazoles exhibit antibacterial activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.12 - 0.75 |

| Escherichia coli | 0.25 - 1.00 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

In one notable case study, researchers synthesized a series of indole-thiazole derivatives, including the target compound, and evaluated their biological activities. The study found that modifications to the thiophene moiety significantly influenced the biological efficacy, with certain substitutions enhancing activity against specific cancer cell lines while maintaining low toxicity levels in normal cells .

Q & A

Q. What synthetic methodologies are optimal for preparing 2-(1H-indol-2-yl)-N-(thiophen-2-ylmethyl)thiazole-4-carboxamide?

The synthesis involves multi-step heterocyclic coupling:

- Step 1 : Thiazole ring formation via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH/EtOH) .

- Step 2 : Indole-thiazole coupling using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the indole moiety at position 2 of the thiazole .

- Step 3 : Amide bond formation between the thiazole-4-carboxylic acid and thiophen-2-ylmethylamine using coupling agents like HBTU/DIPEA in DMF . Yield Optimization: Replacing DMF with dichloromethane reduces side reactions (yield: 68% → 82%) .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

- NMR Spectroscopy : H NMR resolves indole NH (~12.5 ppm), thiazole C-H (~8.2 ppm), and thiophene protons (6.8–7.4 ppm). C NMR confirms carbonyl carbons (165–170 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve spatial arrangements; bond angles (e.g., 120° for thiazole ring) validate planar geometry .

- HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient) with m/z = 354.1 [M+H]⁺ .

Q. What preliminary biological activities have been reported for analogous thiazole-indole hybrids?

- Anticancer Activity : IC₅₀ = 12–18 µM against HeLa and MCF-7 cells via tubulin polymerization inhibition (cf. paclitaxel: IC₅₀ = 8 µM) .

- Antimicrobial Potential : MIC = 32 µg/mL against S. aureus due to thiophene-mediated membrane disruption .

- Data Limitations : No direct assays for this compound; extrapolated from structural analogs .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in thiazole-indole coupling?

- Catalyst Screening : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ (yield: 58% → 76%) by reducing indole dimerization .

- Solvent Effects : Toluene increases regioselectivity vs. DMF (byproduct ratio: 1:0.3 → 1:0.1) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h (65°C, 150 W) with comparable yields .

Q. What computational strategies predict the compound’s binding affinity for kinase targets?

- Molecular Docking (AutoDock Vina) : Docking into EGFR (PDB: 1M17) shows hydrogen bonding with Met793 (ΔG = -9.2 kcal/mol) .

- MD Simulations : Stability of ligand-receptor complexes over 100 ns correlates with IC₅₀ values (R² = 0.89) .

- Limitations : Overestimates affinity for polar residues (e.g., Asp800) due to force field approximations .

Q. How to resolve contradictory cytotoxicity data between in vitro and in vivo models?

- Metabolic Stability : Microsomal assays (human liver microsomes) show rapid glucuronidation (t₁/₂ = 15 min), explaining reduced efficacy in mice .

- Solubility Enhancement : PEG-400 formulations increase bioavailability from 22% to 58% (oral dosing) .

- Off-Target Effects : RNA-seq reveals upregulation of CYP3A4, suggesting drug-drug interaction risks .

Critical Analysis of Evidence

- Contradictions : Thiophene substituents improve antimicrobial activity but reduce metabolic stability . Resolution requires balancing lipophilicity (LogP <3) and polar surface area (>80 Ų).

- Gaps : No crystallographic data for the target compound; SHELXL refinement of analogs suggests similar packing motifs .

- Methodological Recommendations : Use cryo-EM for transient ligand-receptor complexes and LC-MS/MS for metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.